molecular formula C18H18N4OS2 B2890970 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 872988-08-4

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2890970
CAS No.: 872988-08-4
M. Wt: 370.49
InChI Key: MOKJJOMFSVOUON-UHFFFAOYSA-N
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Description

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biological research, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Construction of the Pyridazine Ring: The pyridazine ring is often formed via the reaction of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.

    Thioether Formation: The thiazole and pyridazine rings are linked through a thioether bond, which can be achieved by reacting a thiol group with a suitable electrophile.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the pyridazine ring, potentially leading to the formation of dihydropyridazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the pyridazine ring could produce dihydropyridazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazole and pyridazine derivatives in various chemical reactions.

Biology

Biologically, 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide may exhibit interesting bioactivity, making it a candidate for drug discovery and development. Its potential interactions with biological targets are of significant interest.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Researchers may investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its interaction with specific biological pathways.

Industry

Industrially, this compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole and pyridazine rings could play a crucial role in binding to molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide: Lacks the N-(m-tolyl) group, potentially altering its reactivity and bioactivity.

    2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide: Substitutes the m-tolyl group with a phenyl group, which may affect its chemical and biological properties.

    2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide: Features a p-tolyl group instead of an m-tolyl group, potentially influencing its steric and electronic characteristics.

Uniqueness

The presence of the N-(m-tolyl) group in 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-11-5-4-6-14(9-11)20-16(23)10-24-17-8-7-15(21-22-17)18-12(2)19-13(3)25-18/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKJJOMFSVOUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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